(1R,7s)-5-chloro-N-[(1S,7r)-5-chloroadamantan-2-yl]adamantan-2-amine
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Overview
Description
(1R,7s)-5-chloro-N-[(1S,7r)-5-chloroadamantan-2-yl]adamantan-2-amine is a synthetic compound characterized by its unique adamantane structure Adamantane derivatives are known for their stability and rigidity, making them valuable in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,7s)-5-chloro-N-[(1S,7r)-5-chloroadamantan-2-yl]adamantan-2-amine typically involves multi-step organic reactions. The process begins with the chlorination of adamantane to introduce chlorine atoms at specific positions. This is followed by amination reactions to attach the amine group. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and amination processes. The use of continuous flow reactors and advanced purification techniques ensures high purity and consistency in the final product. The scalability of these methods allows for the efficient production of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
(1R,7s)-5-chloro-N-[(1S,7r)-5-chloroadamantan-2-yl]adamantan-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove chlorine atoms or alter the amine group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized adamantane compounds.
Scientific Research Applications
Chemistry
In chemistry, (1R,7s)-5-chloro-N-[(1S,7r)-5-chloroadamantan-2-yl]adamantan-2-amine is used as a building block for the synthesis of more complex molecules. Its rigid structure and functional groups make it a valuable intermediate in organic synthesis.
Biology
The compound has potential applications in biological research, particularly in the study of molecular interactions and drug design. Its unique structure allows for the exploration of new binding sites and mechanisms of action in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its stability and functional groups make it a candidate for drug development, particularly in the treatment of neurological disorders and viral infections.
Industry
Industrially, this compound is used in the production of advanced materials. Its rigidity and stability contribute to the development of polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of (1R,7s)-5-chloro-N-[(1S,7r)-5-chloroadamantan-2-yl]adamantan-2-amine involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, altering their activity and leading to therapeutic effects. The pathways involved in these interactions are still under investigation, but the compound’s structure suggests it may influence cellular signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Amantadine: Another adamantane derivative used as an antiviral and antiparkinsonian agent.
Memantine: Used in the treatment of Alzheimer’s disease, it shares structural similarities with (1R,7s)-5-chloro-N-[(1S,7r)-5-chloroadamantan-2-yl]adamantan-2-amine.
Rimantadine: An antiviral drug with a similar adamantane core structure.
Uniqueness
What sets this compound apart is its specific stereochemistry and functional groups
Properties
Molecular Formula |
C20H29Cl2N |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(1S)-5-chloro-N-[(1R)-5-chloro-2-adamantyl]adamantan-2-amine |
InChI |
InChI=1S/C20H29Cl2N/c21-19-5-11-1-13(7-19)17(14(2-11)8-19)23-18-15-3-12-4-16(18)10-20(22,6-12)9-15/h11-18,23H,1-10H2/t11?,12?,13-,14?,15+,16?,17?,18?,19?,20? |
InChI Key |
NRVVIVURBWFXID-NXESBQLASA-N |
Isomeric SMILES |
C1[C@@H]2CC3(CC1CC(C3)C2NC4[C@H]5CC6CC4CC(C5)(C6)Cl)Cl |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3NC4C5CC6CC4CC(C6)(C5)Cl)Cl |
Origin of Product |
United States |
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